3-(3,4-Dichlorobenzyl)azetidin-3-ol
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Overview
Description
3-(3,4-Dichlorobenzyl)azetidin-3-ol is an organic compound with the molecular formula C10H11Cl2NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorobenzyl)azetidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with azetidin-3-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-(3,4-Dichlorobenzyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)azetidin-3-ol
- 3-(3,4-Dichlorobenzyl)oxetane
- 3-(3,4-Dichlorobenzyl)pyrrolidine
Uniqueness
3-(3,4-Dichlorobenzyl)azetidin-3-ol is unique due to its specific structural features, such as the presence of the azetidine ring and the dichlorobenzyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(3-9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
OGFCMPWEXDJVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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